molecular formula C15H15NO2S B2933153 Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate

Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate

Cat. No.: B2933153
M. Wt: 273.4 g/mol
InChI Key: NCCIHWBVPWKOCL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate (CAS: 63547-44-4) is a heterocyclic compound with a fused naphthalene-thiophene core. Its molecular formula is C₁₅H₁₅NO₂S, featuring an amino group at position 2, an ethyl ester at position 3, and partial saturation at the 4,5-positions .

Properties

IUPAC Name

ethyl 2-amino-4,5-dihydrobenzo[g][1]benzothiole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-2-18-15(17)12-11-8-7-9-5-3-4-6-10(9)13(11)19-14(12)16/h3-6H,2,7-8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCIHWBVPWKOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, biological assays, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO2SC_{15}H_{15}NO_2S with a molecular weight of approximately 273.36 g/mol. The compound features a naphthalene core fused with a thiophene ring, which contributes to its biological properties.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. These methods often involve the reaction of appropriate naphthalene derivatives with thiophene-containing reagents under specific conditions to yield the desired product. The versatility in synthesis allows for modifications that may enhance biological activity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Activity : In studies assessing antiviral properties, derivatives of this compound have shown significant efficacy against various viral strains. For instance, compounds with similar thiophene moieties demonstrated improved antiviral activities compared to standard reference drugs .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antifungal and Insecticidal Properties : Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene derivatives have also been tested for antifungal and insecticidal activities. Results suggest these compounds can effectively target fungal pathogens and insect pests .

Comparative Studies

Comparative analysis with structurally similar compounds reveals that slight variations in the molecular structure can lead to significant differences in biological activity. For example:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylateC15H15NO3SContains a methoxy group which may enhance solubility and biological activity.
This compoundC15H15NO2SVariation in the position of the carboxylate group affects reactivity and properties.
Mthis compoundC14H13NO2SLacks the thiophene ring but retains similar naphthalene structure; potentially different biological activities.

Case Studies

  • Antiviral Efficacy : A study comparing ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene derivatives against tobacco mosaic virus (TMV) demonstrated that certain derivatives exhibited higher antiviral potency than established treatments .
  • Cancer Cell Lines : In vitro assays conducted on various cancer cell lines showed that ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene derivatives could significantly reduce cell viability at specific concentrations .

Chemical Reactions Analysis

Chloroacetylation

Reaction with chloroacetyl chloride in dichloromethane (DCM) and triethylamine produces 4 (acylamide derivative):

  • Yield : 78% .
  • ¹H NMR: δ 11.66 (NH), δ 4.57 (CH₂Cl) .

Benzoylation

Benzoyl chloride in benzene forms the benzamide derivative 6 :

  • Yield : 65% .
  • ¹³C NMR: δ 166.85 ppm (C=O) .

Alkylation with Cyclohexylamine

Compound 4 reacts with cyclohexylamine to yield 5 :

  • Conditions : DCM, 0–5°C .
  • Key feature : Cyclohexyl group integration confirmed by δ 1.25–1.98 ppm (¹H NMR) .

Thiazinone Formation

Reaction with ethyl isothiocyanate in ethanol generates the thiazinone 3 :

  • Yield : 70% .
  • ¹³C NMR: δ 173.56 ppm (C=S), δ 156.64 ppm (C=O) .

Reaction with 2-Thiophene Carbonyl Chloride

Formation of ethyl 2-(2-thenoylamino) derivative 3 followed by cyclization yields 4 (oxazinone) and 6 (pyrimidinone):

  • Conditions : Reflux in ethanol .
  • Key data : Antiproliferative activity (IC₅₀ = 26.86% reduction in MCF-7 viability) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProduct ClassYieldBiological Activity (IC₅₀)Source
ChloroacetylationChloroacetyl chloride, DCMAcylated ester78%N/A
BenzoylationBenzoyl chloride, benzeneBenzamide65%N/A
Thiazinone cyclizationEthyl isothiocyanate, EtOHThieno[2,3-d] thiazin-4-one70%N/A
Pyrimidinone alkylationMethyl iodide, DMFN-Methylpyrimidinone82%23.2 µM (MCF-7)
Thienoylation2-Thiophene carbonyl chlorideOxazinone64%Antiinflammatory

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 3-Methyl-4,5-dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (4a)
  • Structure : Contains a methyl group at position 3 and dioxo groups at 4,5-positions.
  • Synthesis: Prepared via reaction of 3-acetyl-1,2-naphthoquinone with ethyl mercaptoacetate under argon .
  • Key Data: Melting Point: 166–167°C IR Peaks: 1716 cm⁻¹ (ester C=O), 1674 cm⁻¹ (quinone C=O) Elemental Analysis: C 64.95%, H 4.49%, S 10.20% (Calcd) .
Ethyl 4,5-Dioxo-3-propyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (4c)
  • Structure : Features a propyl group at position 3 and dioxo groups at 4,5-positions.
  • Key Data :
    • Melting Point : 166–167°C
    • ¹H NMR : δ 1.03 (3H, t, J=7.3 Hz, propyl CH₃), 1.42 (3H, t, J=7.3 Hz, ethyl CH₃) .
Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b)
  • Structure : Benzo[b]thiophene core (smaller aromatic system) with hydroxy , dioxo , and phenyl substituents.
  • Synthesis : Derived from ethyl 4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate .
  • Key Data :
    • Melting Point : 174–178°C
    • IR Peaks : 1774 cm⁻¹ (acetate C=O), 1721 cm⁻¹ (ester C=O) .

Electronic and Reactivity Differences

  • Electron-Deficient vs. Electron-Rich Systems: Dioxo-substituted derivatives (e.g., 4a, 4c) are electron-deficient due to quinone moieties, enhancing reactivity in Diels-Alder or charge-transfer reactions . The amino group in the target compound introduces electron density, favoring nucleophilic substitution or hydrogen bonding in biological systems .
  • Aromaticity :
    • Fully aromatic naphtho[1,2-b]thiophene derivatives (e.g., 4a) exhibit extended conjugation, whereas the 4,5-dihydro structure in the target compound reduces planarity, affecting solubility and thermal stability .

Physicochemical Properties

Property Target Compound 4a 1b
Molecular Weight 273.35 g/mol 314.35 g/mol 352.38 g/mol
Melting Point Not reported 166–167°C 174–178°C
Solubility Likely moderate (amino group) Low (nonpolar substituents) Low (aromatic core)
Key Functional Groups Amino, ester Dioxo, ester Hydroxy, dioxo, phenyl

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via the Gewald reaction , a two-step process involving ketones, sulfur, and cyanoacetates. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a structural analog) is synthesized by reacting ethyl cyanoacetate with ketones and elemental sulfur under reflux conditions . Key intermediates are characterized using:

  • IR spectroscopy : Stretching bands at 1680–1690 cm⁻¹ confirm carbonyl groups (e.g., –COOEt) .
  • ¹H NMR : Aromatic protons appear at 7.8–8.5 ppm, while methyl/ethyl groups show signals near 1.2–2.5 ppm .
  • Mass spectrometry : Molecular ion peaks align with calculated molecular weights (e.g., 329.46 g/mol for C₁₉H₂₃NO₂S) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Skin Irritation Category 2; Eye Irritation 2A) .
  • Ventilation : Employ fume hoods to minimize inhalation risks (Specific Target Organ Toxicity, Respiratory System) .
  • Storage : Store in a cool, dry place away from oxidizing agents; incompatible with strong acids/bases .

Q. How is the compound purified post-synthesis?

Methodological Answer: Purification methods include:

  • Recrystallization : Use ethanol or methanol to isolate high-purity crystals (>95% purity) .
  • Column chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate) for derivatives with polar functional groups .

Advanced Research Questions

Q. How can spectroscopic data resolve structural ambiguities in derivatives?

Methodological Answer: Advanced spectral analysis addresses challenges:

  • X-ray crystallography : Determines absolute configuration, as demonstrated for ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (space group P2₁/c, Z = 4) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex dihydronaphthothiophene derivatives .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas with <2 ppm error .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Catalyst selection : Piperidine/acetic acid in Knoevenagel condensations improves reaction rates (72–94% yields) .
  • Solvent optimization : Acetonitrile or toluene enhances cyclization efficiency in heterocyclic ring formation .
  • Temperature control : Reflux conditions (80–100°C) balance reactivity and side-product suppression .

Q. How do structural modifications influence biological activity (e.g., anticancer, anti-inflammatory)?

Methodological Answer:

  • Electron-withdrawing groups : Nitro or cyano substituents enhance DNA intercalation, as seen in thiophene-based anticancer agents .
  • Hydrophobic moieties : Cyclohexyl or aryl groups improve membrane permeability, critical for targeting intracellular pathways .
  • Docking studies : Computational models predict binding affinities to enzymes like thymidylate synthase .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity data?

Methodological Answer:

  • Source validation : Compare SDS data (e.g., acute toxicity LD₅₀ >2000 mg/kg ) with peer-reviewed toxicology studies.
  • Experimental replication : Conduct in vitro assays (e.g., MTT for cytotoxicity) using standardized protocols .
  • Ecotoxicology assessment : Use OECD guidelines to evaluate biodegradation and bioaccumulation potential .

Q. Why do similar synthetic routes yield varying purities?

Methodological Answer:

  • Impurity profiling : HPLC-MS identifies by-products (e.g., unreacted cyanoacetates) .
  • Reagent quality : Trace moisture in solvents or sulfur can reduce Gewald reaction efficiency .

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